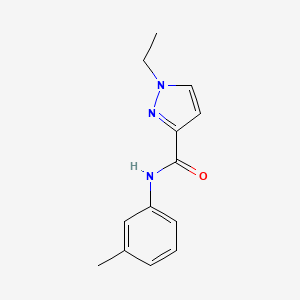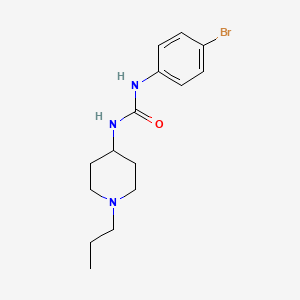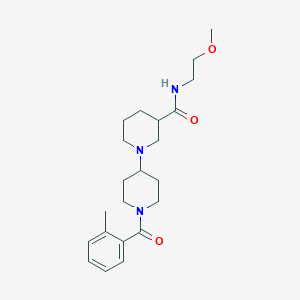
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 receptor antagonists. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis.
作用機序
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a selective antagonist of the CB1 receptor, which is primarily found in the brain. The CB1 receptor is responsible for the psychoactive effects of cannabis, as well as for the regulation of appetite, pain, and mood. 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the activity of the endocannabinoid system and a reduction in the effects of cannabis and other drugs that act on this system.
Biochemical and Physiological Effects:
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to reduce food intake and body weight in preclinical models of obesity, possibly by decreasing the activity of the endocannabinoid system in the brain. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, possibly by decreasing the activity of the endocannabinoid system in the mesolimbic dopamine system. 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been investigated for its potential use as an analgesic and for its effects on anxiety and depression.
実験室実験の利点と制限
One advantage of using 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is its relatively low potency compared to other CB1 receptor antagonists, which may require higher doses to achieve the desired effects.
将来の方向性
Future research on 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide could focus on its potential use as a treatment for obesity, drug addiction, and other disorders related to the endocannabinoid system. It could also investigate the effects of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide on other systems in the brain and body, as well as its potential use as an analgesic and for its effects on anxiety and depression. Additionally, research could focus on developing more potent and selective CB1 receptor antagonists that could be used in clinical settings.
合成法
The synthesis of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylphenylamine to form the amide. The final step involves the reduction of the nitro group to the corresponding amine using palladium on charcoal and hydrogen gas.
科学的研究の応用
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models as a potential treatment for obesity, drug addiction, and other disorders related to the endocannabinoid system. It has been shown to reduce food intake and body weight in obese rats and to decrease the rewarding effects of drugs of abuse such as cocaine and morphine. 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been investigated for its potential use in treating anxiety and depression, as well as for its analgesic properties.
特性
IUPAC Name |
1-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-8-7-12(15-16)13(17)14-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALHKPHMIEWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(cyclobutylmethyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5483449.png)
![11-[(4-isopropylmorpholin-2-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5483460.png)
![ethyl 2-[(4-chlorobenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B5483464.png)

![6-(2-fluorophenyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483474.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methoxy-3-methyl-1H-indole](/img/structure/B5483478.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5483497.png)
![6-methyl-3-(4-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5483512.png)
![2-(dimethylamino)ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5483514.png)
![1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5483522.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483530.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5483541.png)

